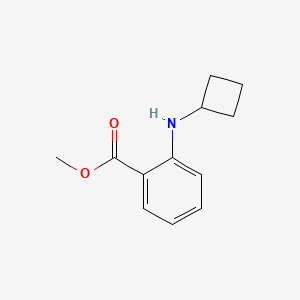

Methyl 2-(cyclobutylamino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(cyclobutylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-7-2-3-8-11(10)13-9-5-4-6-9/h2-3,7-9,13H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPKKYFUZOWBNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Pathways for Methyl 2 Cyclobutylamino Benzoate

Established Synthetic Routes to Methyl 2-(cyclobutylamino)benzoate

The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and considerations. These routes primarily involve the formation of the ester or the carbon-nitrogen bond as the key step.

Esterification of 2-(cyclobutylamino)benzoic Acid

A primary and straightforward method for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid precursor, 2-(cyclobutylamino)benzoic acid. This acid-catalyzed reaction, commonly known as Fischer-Speier esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. researchgate.netnih.gov

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. researchgate.netnih.gov The reaction is an equilibrium process, and to drive it towards the product side, an excess of methanol is typically used, or water is removed as it is formed. researchgate.net

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). researchgate.net While specific data for the esterification of 2-(cyclobutylamino)benzoic acid is not extensively reported in publicly available literature, the general conditions for Fischer esterification of similar N-substituted anthranilic acids provide a reliable framework.

Table 1: Representative Conditions for Fischer Esterification

| Reactant | Alcohol | Catalyst | Temperature | Reaction Time | Yield |

| 2-(cyclobutylamino)benzoic Acid | Methanol | H₂SO₄ (catalytic) | Reflux | Several hours | High |

| 2-(phenylamino)benzoic Acid | Methanol | H₂SO₄ | Reflux | 4-5 hours | ~69% |

Note: The data for 2-(phenylamino)benzoic acid is provided as a representative example.

Transesterification Processes

Transesterification offers an alternative route to this compound, starting from a different ester of 2-aminobenzoic acid (anthranilic acid) or 2-(cyclobutylamino)benzoic acid. This process involves the exchange of the alcohol moiety of an ester with a different alcohol. wikipedia.org In the context of synthesizing the target molecule, one could, for example, react an ethyl or other alkyl ester of 2-(cyclobutylamino)benzoic acid with methanol in the presence of an acid or base catalyst.

Alternatively, and more directly related to the target structure, one could envision the transesterification of methyl anthranilate with cyclobutanol. However, this approach would be less common as it introduces the cyclobutyl group at a later stage. The more conventional transesterification would involve starting with a readily available ester and exchanging the alcohol group.

Catalysts for transesterification can be acidic (e.g., sulfuric acid) or basic (e.g., sodium methoxide). wikipedia.org The reaction is driven to completion by using a large excess of the reactant alcohol or by removing the alcohol that is being replaced. wikipedia.org

Table 2: General Parameters for Transesterification

| Starting Ester | Reactant Alcohol | Catalyst | Temperature (°C) | Notes |

| Ethyl 2-(cyclobutylamino)benzoate | Methanol | Acid or Base | Varies | Equilibrium driven by excess methanol. |

| Methyl anthranilate | n-Butanol | K₂CO₃ | Reflux | Yields n-butyl anthranilate (96%). nih.gov |

Note: The second entry is an example of transesterification of a related compound.

Aminolysis Reactions

Aminolysis involves the reaction of an ester with an amine to form an amide. While this reaction typically leads to amides, under certain conditions, it can be a component of a synthetic sequence. For the direct synthesis of this compound, a direct aminolysis reaction on a pre-existing ester is not the primary route. However, the reverse, the formation of the C-N bond via amination, is a key strategy, as discussed under Nucleophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA_r) presents a powerful and widely used method for the formation of the crucial carbon-nitrogen bond in this compound. This approach typically involves the reaction of a methyl 2-halobenzoate (where the halogen is typically chlorine or bromine) with cyclobutylamine (B51885). For this reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups, or more commonly in modern synthesis, a transition metal catalyst is employed.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This reaction allows for the coupling of a wide range of amines with aryl halides under relatively mild conditions. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. wikipedia.org

Table 3: Key Components for Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

| Aryl Halide | Methyl 2-bromobenzoate, Methyl 2-chlorobenzoate | Electrophilic partner |

| Amine | Cyclobutylamine | Nucleophilic partner |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | XPhos, RuPhos, BINAP, DPPF | Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.org |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates the formation of the palladium-amido complex. |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

While specific examples for the synthesis of this compound via this method are not readily found in broad surveys, the extensive literature on Buchwald-Hartwig aminations of related substrates provides a strong basis for its feasibility. cmu.eduorganic-chemistry.org

Optimization of Synthetic Pathways

The efficiency and yield of the synthetic routes to this compound can be significantly enhanced through the careful selection and optimization of catalysts and reaction conditions.

Catalyst Systems for Enhanced Reaction Efficiency

The choice of catalyst is paramount in modern synthetic chemistry for improving reaction rates, yields, and selectivity.

For esterification reactions , solid acid catalysts are gaining prominence as environmentally benign and reusable alternatives to traditional homogeneous catalysts like sulfuric acid. Current time information in Denbighshire, GB. Materials such as zirconium and titanium-based solid acids have shown effectiveness in catalyzing the esterification of various benzoic acids with methanol. Current time information in Denbighshire, GB. These catalysts offer advantages in terms of easier product separation and catalyst recycling.

In transesterification processes , various catalysts can be employed to enhance efficiency. While traditional acid and base catalysts are effective, they can sometimes lead to side reactions. wikipedia.org The use of milder catalysts like potassium carbonate has been reported for the successful transesterification of methyl anthranilate. nih.gov For sterically hindered alcohols, specific catalysts may be required to achieve good conversion rates.

The optimization of nucleophilic aromatic substitution , particularly the Buchwald-Hartwig amination, heavily relies on the catalyst system. The choice of both the palladium precatalyst and the phosphine (B1218219) ligand is critical. Different generations of phosphine ligands have been developed to broaden the scope and improve the efficiency of the reaction. wikipedia.org For instance, bulky electron-rich phosphine ligands like XPhos and RuPhos are often effective for coupling with a wide range of amines, including less reactive or sterically hindered ones. The selection of the base and solvent also plays a crucial role and needs to be optimized for each specific substrate pairing. cmu.eduorganic-chemistry.org

Table 4: Catalyst Systems for Synthetic Methodologies

| Synthetic Method | Catalyst System | Advantages |

| Esterification | Zr/Ti Solid Acids | Reusable, environmentally friendly, easy separation. Current time information in Denbighshire, GB. |

| Transesterification | Potassium Carbonate (K₂CO₃) | Mild conditions, good yields for related substrates. nih.gov |

| Nucleophilic Aromatic Substitution (Buchwald-Hartwig) | Pd₂(dba)₃ / XPhos or RuPhos | High efficiency, broad substrate scope, mild reaction conditions. wikipedia.orgorganic-chemistry.org |

Reaction Condition Tuning (Temperature, Solvent Systems, Pressure)

The synthesis of N-substituted anthranilates, such as this compound, often involves N-alkylation reactions. The efficiency and selectivity of these reactions are highly dependent on the careful tuning of reaction conditions, including temperature, solvent, and pressure.

Temperature: The temperature at which N-alkylation is carried out can significantly influence the reaction rate and the formation of byproducts. For instance, in the N-alkylation of anilines with benzyl (B1604629) alcohols catalyzed by NHC-Ru(II) complexes, a temperature of 120 °C was found to be effective. nih.gov This elevated temperature is often necessary to overcome the activation energy barrier for the reaction. However, in some cases, heating can be conducted at a more moderate temperature of 453 K (180 °C) for a shorter duration. nih.gov

Pressure: While many N-alkylation reactions are conducted at atmospheric pressure, the use of elevated pressure can be advantageous in certain scenarios, particularly when dealing with volatile reactants or when trying to enhance reaction rates. However, for many laboratory-scale syntheses of N-substituted anthranilates, reactions are conveniently run under ambient pressure.

The following table summarizes typical reaction conditions for related N-alkylation reactions, providing a reference for the synthesis of this compound.

| Catalyst | Reactants | Base | Solvent | Temperature (°C) | Yield (%) |

| NHC–Ru(II) complex | Aniline, Benzyl alcohol | KOtBu | - | 120 | 60-93 nih.gov |

| - | 4-Hydroxycoumarin, Methyl 2-aminobenzoate (B8764639) | - | - | 180 | Not specified |

Green Chemistry Approaches in Synthetic Design

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One prominent green chemistry strategy is the use of catalytic reactions, which can reduce the amount of reagents needed and often proceed under milder conditions. For example, the use of cobalt(II) complexes for the N-alkylation of amines with alcohols is an environmentally benign method that produces water as the only byproduct. nih.gov This "borrowing hydrogen" methodology avoids the use of pre-functionalized alkylating agents. nih.gov

Another green approach involves the biosynthesis of aminobenzoic acid derivatives. While the direct biosynthesis of this compound is not established, the synthesis of related compounds like methyl anthranilate (MANT) from o-aminobenzoic acid (OABA) using S-adenosyl-L-methionine (SAM)-dependent methyltransferases represents a sustainable alternative to traditional chemical methods. mdpi.com This enzymatic approach is simpler and avoids the use of petroleum-derived precursors. mdpi.com

Solid-phase synthesis (SPS) also offers green advantages for the preparation of N-substituted anthranilic acid derivatives. nih.gov This technique allows for the easy removal of catalysts and excess reagents by simple filtration, leading to high crude purities and reducing the need for extensive chromatographic purification. nih.gov

Derivatization Strategies and Analog Development

The core structure of this compound offers multiple sites for chemical modification, enabling the development of a diverse range of analogs for various research purposes.

The methyl ester group of the benzoate (B1203000) moiety is a key site for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or different esters, respectively. The synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate derivatives highlights how the core anthranilate structure can be elaborated. researchgate.net Although this example involves modification at the amino group, the principle of ester modification is a common strategy in medicinal chemistry.

The cyclobutylamino group can be replaced with a wide array of other cyclic or acyclic amines to explore the impact of this substituent on the molecule's properties. The synthesis of N-substituted anthranilic acid analogs often involves reacting a suitable anthranilic acid precursor with different amines. nih.gov For example, in the synthesis of 7-substituted-3-cyclobutylamino-4H-1,2,4-benzothiadiazine-1,1-dioxide derivatives, the cyclobutylamino group was a key feature, but other analogs with different amino substituents could be synthesized to probe structure-activity relationships. ebi.ac.uk The general N-alkylation of amines provides a versatile route to introduce a wide variety of substituents. wikipedia.org

The following table showcases examples of different substituents that have been incorporated into related N-substituted anthranilate structures.

| Compound Class | R Group on Amine | Synthetic Method |

| N-phenyl anthranilic acid analogs | Phenyl | Ullmann condensation or Buchwald-Hartwig amination nih.gov |

| 3-cyclobutylamino-4H-1,2,4-benzothiadiazine-1,1-dioxides | Cyclobutyl | Not specified ebi.ac.uk |

| Methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoates | 2-(cyclohexylamino)-2-oxo-1-phenylethyl | Ugi three-component reaction researchgate.net |

To develop specific research probes, such as fluorescent labels or affinity tags, auxiliary functional groups can be introduced onto the this compound scaffold. This can be achieved by using appropriately functionalized starting materials or by modifying the initial product. For instance, the introduction of a coumarin (B35378) moiety, a well-known fluorophore, has been demonstrated in the synthesis of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. nih.gov This creates a fluorescent analog that could be used in biological imaging applications. nih.gov Similarly, the synthesis of N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors demonstrates how substituents can be varied to modulate biological activity. nih.govresearchgate.net

When chiral centers are present in the analogs of this compound, stereochemical control becomes an important aspect of the synthesis. For example, in the synthesis of analogs where the cyclobutyl group is substituted, or where a chiral side chain is attached to the amino group, diastereomers or enantiomers may be formed. While the provided literature does not specifically detail the stereoselective synthesis of this compound analogs, general principles of asymmetric synthesis would apply. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reaction. For instance, in the SN2 reaction of an indole (B1671886) with a primary alkyl halide to form KRAS inhibitors, stereochemistry at the alkyl halide would be transferred to the product. youtube.com

Purification and Isolation Techniques in Synthetic Organic Chemistry

The purification of this compound and its derivatives is crucial to obtain a product of high purity. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Chromatography

Column chromatography is a widely used technique for the purification of organic compounds. For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase is commonly employed. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired product from any unreacted starting materials or by-products. Thin-layer chromatography (TLC) is used to monitor the progress of the purification.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. For a compound like this compound, suitable solvents for recrystallization might include alcohols (e.g., ethanol, isopropanol) or mixed solvent systems. The process involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Extraction and Washing

Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from water-soluble impurities. The reaction mixture is typically dissolved in an organic solvent immiscible with water, and the aqueous layer is removed. The organic layer containing the product can then be washed with acidic or basic solutions to remove basic or acidic impurities, respectively. For example, washing with a dilute acid solution would remove any unreacted amine starting material. A final wash with brine (saturated aqueous sodium chloride solution) is often performed to remove residual water from the organic phase before drying with an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

Spectroscopic and Advanced Structural Elucidation Techniques Applied to Methyl 2 Cyclobutylamino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a related compound, methyl 2-(methylamino)benzoate, the aromatic protons appear in the range of δ 6.57-7.88 ppm. chemicalbook.com The methyl ester protons (OCH₃) typically resonate around δ 3.82 ppm, while the N-methyl protons are observed near δ 2.88 ppm. chemicalbook.com For methyl 2-(cyclobutylamino)benzoate, the signals for the cyclobutyl group would be expected in the aliphatic region of the spectrum. The methine proton (CH attached to the nitrogen) would likely appear as a multiplet, and the methylene (B1212753) (CH₂) protons of the cyclobutyl ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The aromatic protons on the benzoate (B1203000) ring would show a characteristic splitting pattern consistent with a 1,2-disubstituted benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 8.0 | Multiplet |

| NH | Variable | Broad Singlet |

| OCH₃ | ~3.8 | Singlet |

| N-CH (cyclobutyl) | ~3.5 - 4.0 | Multiplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectrum of the related methyl 2-(methylamino)benzoate, the carbonyl carbon of the ester group is typically found around δ 169 ppm. chemicalbook.com The aromatic carbons show signals in the range of δ 110-151 ppm. chemicalbook.com The methyl ester carbon (OCH₃) appears around δ 51 ppm, and the N-methyl carbon is observed at approximately δ 29 ppm. chemicalbook.com For this compound, the carbonyl carbon would be in a similar region. The aromatic carbons would also fall within the typical range, with the carbon attached to the nitrogen (C-2) being significantly shifted. The O-methyl carbon would be around 51-52 ppm. The carbons of the cyclobutyl group would appear in the aliphatic region, with the methine carbon (attached to nitrogen) being the most downfield, likely in the δ 50-60 ppm range, and the methylene carbons appearing further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~169 |

| Aromatic C-2 (C-N) | ~150 |

| Other Aromatic C | 110 - 135 |

| OCH₃ | ~52 |

| N-CH (cyclobutyl) | 50 - 60 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the adjacent aromatic protons and between the protons within the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signal for each protonated carbon in the molecule, such as the OCH₃, the cyclobutyl CH and CH₂ groups, and the aromatic CHs.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. nih.gov The IR spectrum of this compound is expected to show several characteristic absorption bands.

A key feature would be the N-H stretching vibration of the secondary amine, which typically appears as a sharp, medium-intensity band in the region of 3300-3500 cm⁻¹. libretexts.org The C=O stretching vibration of the ester group will be a strong, sharp absorption band around 1730-1680 cm⁻¹. libretexts.orglibretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclobutyl and methyl groups will appear just below 3000 cm⁻¹. libretexts.orgresearchgate.net The spectrum will also display C-O stretching vibrations for the ester group in the 1300-1000 cm⁻¹ region and C-N stretching vibrations. docbrown.info The aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. libretexts.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300-3500 | Medium, Sharp |

| Ester | C=O Stretch | 1730-1680 | Strong, Sharp |

| Aromatic | C-H Stretch | >3000 | Medium to Weak |

| Aliphatic (Cyclobutyl, Methyl) | C-H Stretch | <3000 | Medium to Strong |

| Aromatic | C=C Stretch | 1600-1450 | Medium to Weak |

| Ester | C-O Stretch | 1300-1000 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

For this compound (C₁₂H₁₅NO₂), the molecular weight is 205.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 205. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃), which would result in a fragment ion at m/z 174. libretexts.org Another common fragmentation is the loss of the carboxyl group, leading to a fragment at m/z 146. Cleavage of the C-N bond can also occur. Alpha-cleavage next to the nitrogen of the cyclobutylamino group is a characteristic fragmentation for amines. libretexts.org

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule and its fragments. For this compound, an HRMS measurement would confirm the molecular formula C₁₂H₁₅NO₂ by matching the experimentally determined exact mass with the calculated theoretical mass.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 205 | [M]⁺ | [C₁₂H₁₅NO₂]⁺ |

| 174 | [M - OCH₃]⁺ | [C₁₁H₁₂NO]⁺ |

| 146 | [M - COOCH₃]⁺ | [C₉H₁₂N]⁺ |

| 134 | [C₈H₈NO]⁺ | [C₈H₈NO]⁺ |

Note: The fragmentation pattern can be complex and these are some of the expected major fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This integration allows for the effective separation of components in a mixture, followed by their identification and quantification based on their mass-to-charge ratio (m/z).

In the analysis of this compound, an LC-MS method would typically employ a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous component (like water with a formic acid or ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govnih.gov The gradient elution, where the proportion of the organic solvent is increased over time, facilitates the separation of compounds with varying polarities.

While specific experimental data for this compound is not widely published, the expected behavior can be inferred from the analysis of its structural precursor, Methyl 2-aminobenzoate (B8764639) (methyl anthranilate). For Methyl 2-aminobenzoate, a reported LC-MS analysis using a C18 column showed a specific retention time and produced a protonated molecule [M+H]⁺ in the mass spectrum. massbank.eu The addition of the N-cyclobutyl group to the parent molecule would increase its hydrophobicity, leading to a longer retention time under similar reversed-phase LC conditions.

The mass spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry would provide the exact mass of this ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the precursor ion to produce a characteristic pattern of product ions, which is invaluable for structural confirmation. The fragmentation would likely involve the loss of the methoxy (B1213986) group, the cyclobutyl group, or cleavage of the ester linkage.

Table 1: Predicted LC-MS Data for this compound based on Analogous Compounds

| Compound | Predicted Retention Time Behavior | Expected Precursor Ion [M+H]⁺ (m/z) | Potential Fragmentation Pathways |

| This compound | Longer than Methyl 2-aminobenzoate | 220.1332 | Loss of CH₃OH, loss of cyclobutyl group, cleavage of ester |

| Methyl 2-aminobenzoate | Shorter than N-alkylated derivatives | 152.0706 massbank.eu | Loss of CH₃OH, loss of NH₃ |

Note: The predicted data is based on the principles of chromatography and mass spectrometry and data available for analogous compounds. Actual experimental values may vary based on specific analytical conditions.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. pan.pl This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, offering insights into intermolecular interactions such as hydrogen bonding and packing arrangements within the crystal lattice. nih.gov

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, were such a study to be conducted, it would provide definitive proof of the molecular structure. The analysis would reveal the planarity of the benzoate ring and the conformation of the cyclobutylamino and methoxycarbonyl substituents relative to the ring.

Table 2: Expected Structural Parameters from a Hypothetical X-ray Crystallography Study of this compound

| Structural Parameter | Expected Information | Significance |

| Unit Cell Dimensions | Dimensions and angles of the basic repeating unit of the crystal. | Defines the crystal system and packing efficiency. |

| Bond Lengths & Angles | Precise distances between atoms and angles between bonds. | Confirms the covalent structure and identifies any structural strain. |

| Torsional Angles | Dihedral angles defining the 3D arrangement of the molecule. | Reveals the conformation of the cyclobutyl ring and its orientation relative to the benzoate ring. |

| Hydrogen Bonding | Identification of intra- and intermolecular hydrogen bonds. | Explains molecular conformation and crystal packing. |

Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment. Specific values are not available as the crystal structure has not been determined.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity) are characteristic of the molecule's chromophores. researchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the aminobenzoate chromophore. Aromatic systems like the benzene ring exhibit π → π* transitions, which are typically strong and occur at shorter wavelengths. The presence of the amino group and the carbonyl group, both containing non-bonding electrons (n electrons), introduces the possibility of n → π* transitions, which are generally weaker and occur at longer wavelengths. ucalgary.ca

Studies on related aminobenzoate esters, such as p-aminobenzoates, show characteristic absorption bands in the UV region. scielo.brmdpi.com For this compound, the spectrum would likely display two main absorption bands. A high-energy band below 250 nm attributable to the π → π* transition of the benzene ring, and a lower-energy band at a longer wavelength (likely in the 280-340 nm range) resulting from a combination of the n → π* transition and a charge-transfer transition involving the amino group and the benzene ring. The position and intensity of these bands are sensitive to the solvent polarity.

Table 3: Expected UV-Vis Spectroscopic Data for this compound in a Non-polar Solvent

| Compound | Expected λmax (nm) | Associated Electronic Transition |

| This compound | ~240-260 | π → π |

| ~280-340 | n → π and Charge Transfer |

Note: The expected λmax values are estimations based on data for analogous aminobenzoate compounds. Actual values will depend on the solvent and experimental conditions.

Reactivity Profiles and Mechanistic Investigations of Methyl 2 Cyclobutylamino Benzoate

Hydrolysis and Transamidation Reactions of the Ester Moiety

The ester group in Methyl 2-(cyclobutylamino)benzoate is susceptible to nucleophilic attack, leading to hydrolysis or transamidation.

Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 2-(cyclobutylamino)benzoic acid, can be achieved under acidic or basic conditions. High-temperature water (200–300 °C) can promote the hydrolysis of methyl benzoate (B1203000) derivatives. psu.edursc.org The rate and success of this reaction are influenced by steric and electronic factors. For instance, studies on various methyl benzoates show that sterically hindered esters can be quantitatively hydrolyzed in dilute alkaline solutions at high temperatures. psu.edursc.org The presence of the ortho-amino group in this compound can influence the reaction rate, potentially through intramolecular catalysis or hydrogen bonding. The hydrolysis of related methyl benzoate esters has been extensively studied under various conditions. amelica.orgsemanticscholar.orgchemspider.com

Transamidation: The methyl ester can react with primary or secondary amines to form the corresponding amides. This reaction, known as transamidation or aminolysis, often requires a catalyst or harsh conditions to proceed efficiently. Niobium(V) oxide (Nb₂O₅) has been shown to be a highly effective heterogeneous catalyst for the direct amidation of methyl benzoate with various amines under solvent-free conditions. researchgate.net The reaction of this compound with another amine would result in a new amide, displacing methanol (B129727). The steric bulk of the cyclobutyl group and the electronic nature of the incoming amine would play significant roles in the reaction kinetics.

Table 1: Hydrolysis Conditions for Methyl Benzoate Analogues

This table summarizes various conditions reported for the hydrolysis of methyl benzoate and its derivatives, which serve as models for the hydrolysis of this compound.

| Ester Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl Benzoate | 2% KOH in H₂O, 200 °C, 0.5 h | Benzoic Acid | 96% | psu.edu |

| Methyl p-aminobenzoate | H₂O, 250 °C, 0.5 h | p-aminobenzoic acid | 74% | psu.edu |

| Methyl 2,4,6-trimethylbenzoate (B1236764) (sterically hindered) | 2% KOH in H₂O, 200 °C, 0.5 h | 2,4,6-trimethylbenzoic acid | 98% | psu.edu |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, H₂O, MeOH, reflux, 4 h | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% | chemspider.com |

Transformations Involving the Secondary Amine Functionality

The secondary amine in this compound is a key site for various chemical transformations, including alkylation, acylation, and oxidation.

N-Alkylation and N-Acylation: The nitrogen atom can act as a nucleophile, reacting with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively. For example, the reaction of methyl anthranilate with 4-chlorobenzoyl chloride in the presence of a base yields Methyl 2-(4-chlorobenzamido)benzoate. nih.gov Similarly, this compound could be acylated or alkylated on the nitrogen atom.

Reaction with Aldehydes and Ketones: The secondary amine can undergo condensation reactions with aldehydes or ketones to form enamines or, if subsequently oxidized, iminium ions. It can also participate in multicomponent reactions, such as the Ugi reaction, which involves an amine, a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form a complex α-acylamino amide. researchgate.net The reaction between anthranilic acid, an aldehyde, and an isocyanide produces N-substituted anthranilate derivatives, highlighting the reactivity of the amine group. researchgate.net

Schiff Base Formation: While primary amines are typically used for Schiff base formation, the reactivity of methyl anthranilate in forming such compounds suggests that the amino group is a reactive center. researchgate.net

Oxidation: The secondary amine can be oxidized. For example, P450 enzymes have been shown to selectively hydroxylate cyclobutylamine (B51885) derivatives, which could be a potential biotransformation pathway for analogues. acs.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The substitution pattern on the aromatic ring of this compound is governed by the combined electronic effects of the amino and ester groups.

Electrophilic Aromatic Substitution (EAS): The reactivity and regioselectivity of EAS reactions like nitration, halogenation, and Friedel-Crafts reactions are determined by the substituents present on the benzene ring. masterorganicchemistry.com

The -NH-cyclobutyl group is a strongly activating, ortho-, para-directing group due to the lone pair on the nitrogen atom which can donate electron density to the ring.

The -COOCH₃ (ester) group is a deactivating, meta-directing group because it withdraws electron density from the ring.

In a competition between these two groups, the powerful activating effect of the amino group dominates. youtube.com Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group (positions 3 and 5). Position 3 is sterically hindered by the adjacent cyclobutylamino group, so the major product is expected to be substitution at position 5. Nitration of methyl benzoate, a related compound, requires strong acids like a mixture of concentrated nitric and sulfuric acids. youtube.comyoutube.com The activating amino group in this compound would likely allow for milder reaction conditions.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

This table outlines the directing influence of the functional groups in this compound on incoming electrophiles.

| Substituent | Type | Activating/Deactivating | Directing Effect | Predicted Substitution Position |

|---|---|---|---|---|

| -NH-cyclobutyl | Amine | Strongly Activating | Ortho, Para | Positions 3, 5 |

| -COOCH₃ | Ester | Deactivating | Meta | Position 4 |

| Overall Predicted Outcome | Position 5 (Major) |

Nucleophilic Aromatic Substitution (SNAr): This type of reaction typically requires a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group (like a halogen). nih.govresearchgate.net The parent molecule, this compound, is not pre-disposed to SNAr as it lacks these features. However, a directed SNAr reaction has been reported for ortho-iodobenzamides, suggesting that under specific conditions with amine nucleophiles and pyridine, substitution can occur even without strong electron-withdrawing groups. rsc.org Another pathway for nucleophilic substitution on an unactivated ring is through a benzyne (B1209423) intermediate, which typically requires a strong base and a leaving group on the ring. masterorganicchemistry.com

Cycloaddition Reactions and Ring Expansions/Contractions of the Cyclobutyl Ring

The cyclobutyl ring, while more stable than its cyclopropyl (B3062369) counterpart, is a strained four-membered ring, making it susceptible to certain types of reactions.

Cycloaddition Reactions: Strained carbocycles like donor-acceptor (D-A) cyclobutanes can participate in Lewis acid-catalyzed [4+2] cycloaddition reactions with nitriles or imines to form six-membered heterocycles. researchgate.net While the cyclobutyl ring in this compound is not a D-A cyclobutane (B1203170), its inherent strain could potentially be exploited in cycloaddition chemistry under specific conditions. libretexts.orgnih.gov

Ring Expansions and Contractions: The cyclobutyl ring can undergo rearrangements, particularly through carbocationic intermediates. wikipedia.org For instance, the Demyanov rearrangement, involving the diazotization of an aminocyclobutane, leads to a carbocation that can rearrange to form both cyclobutyl and cyclopropylcarbinyl products. wikipedia.org The formation of a carbocation adjacent to the cyclobutyl ring (a cyclobutylcarbinyl cation) typically leads to ring expansion to a more stable cyclopentyl cation, driven by the relief of ring strain. stackexchange.com Conversely, a carbocation directly on the cyclobutane ring can lead to ring contraction to a cyclopropylcarbinyl cation. stackexchange.com Such transformations on the cyclobutyl moiety of this compound would require harsh conditions to generate the necessary carbocationic intermediates.

Mechanistic Pathways of Catalyzed Reactions involving Analogues

Transition Metal-Catalyzed Transformations

Analogues of this compound, such as other N-substituted anthranilates, are potential substrates for a variety of transition metal-catalyzed reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming C-N and C-C bonds. For example, the acyl C–O bond of γ-lactones can be activated by palladium catalysts for aminolysis, a transformation that could potentially be explored for the ester group under specific catalytic conditions. researchgate.net While the target molecule itself does not have a leaving group for standard cross-coupling, derivatization (e.g., halogenation of the aromatic ring) would open up pathways for well-established reactions like the Buchwald-Hartwig amination (forming a new C-N bond) or Suzuki and Heck couplings (forming new C-C bonds).

Computational and Theoretical Chemistry Studies on Methyl 2 Cyclobutylamino Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, can predict a wide array of molecular properties from first principles.

Density Functional Theory (DFT) has become a popular computational method for investigating the electronic structure of molecules. mdpi.comajrcps.com It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules like Methyl 2-(cyclobutylamino)benzoate. mdpi.com DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties. ajrcps.com

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are crucial descriptors of a molecule's reactivity and kinetic stability. nih.govdntb.gov.ua A smaller HOMO-LUMO gap suggests higher reactivity. ajrcps.com For instance, in a study on dihydrothiouracil-indenopyridopyrimidines, the HOMO-LUMO energy gap was calculated to understand the charge transfer interactions within the molecules. mdpi.com Similarly, for derivatives of 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol, the HOMO and LUMO energies were used to evaluate their radical scavenging activities. nih.gov

Furthermore, DFT can be used to calculate various reactivity descriptors, such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω), which provide a quantitative measure of a molecule's reactivity. mdpi.com The molecular electrostatic potential (MESP) surface can also be generated to identify the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. mdpi.com

A hypothetical DFT study on this compound would likely involve geometry optimization to find the most stable conformation, followed by the calculation of its electronic properties. The results of such a study could be presented in a table similar to the one below, which showcases typical DFT-calculated parameters for a related compound.

Table 1: Hypothetical DFT-Calculated Electronic Properties of an Analogous Benzoate (B1203000) Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Chemical Hardness (η) | 2.65 eV |

Note: The data in this table is hypothetical and for illustrative purposes only.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of any experimental data. These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties. mdpi.com While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results of other less computationally intensive methods and for studying smaller molecules in great detail. mdpi.com

For this compound, ab initio calculations could be employed to accurately determine its equilibrium geometry, vibrational spectra, and thermochemical properties. These calculations would provide a fundamental understanding of the molecule's intrinsic properties. A comparison of results from different levels of theory (e.g., HF, MP2, and DFT) can offer a comprehensive picture of the molecule's electronic structure. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for studying the dynamic behavior of molecules and their interactions with biological targets. These methods are particularly relevant for assessing the pharmacological potential of a compound.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com The process involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function.

In the context of this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets. For instance, if this compound is being explored as an inhibitor for a specific enzyme, docking simulations could reveal the key amino acid residues involved in the binding and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions). nih.gov The binding energy, often expressed in kcal/mol, provides an estimate of the ligand's binding affinity. researchgate.net

A hypothetical molecular docking study of this compound with a target protein might yield results that can be summarized in a table like the one below.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | TYR 23, PHE 88, LEU 102 |

| Hydrogen Bonds | 1 (with TYR 23) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time. nih.govnih.gov These simulations are invaluable for studying the conformational flexibility of ligands and the stability of ligand-protein complexes. nih.gov

For this compound, MD simulations could be used to explore its conformational landscape and identify the most stable conformers in different environments (e.g., in a vacuum, in water). When docked into a protein's active site, MD simulations can assess the stability of the binding pose predicted by docking and provide insights into the dynamics of the ligand-protein interactions over time. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to evaluate the stability of the complex.

Structure-based ligand design is a powerful strategy in drug discovery that utilizes the three-dimensional structure of a biological target to design or modify ligands with improved binding affinity and selectivity. nih.govnih.gov This approach relies on the principles of molecular recognition, aiming to optimize the interactions between the ligand and the target's binding site. nih.gov

If the crystal structure of a target protein in complex with a ligand is available, it can provide a detailed blueprint for designing new molecules. For a compound like this compound, if it were identified as a hit from a screening campaign, its structure could be systematically modified based on the topology of the target's binding pocket. For example, functional groups could be added or altered to form additional hydrogen bonds or to better fill a hydrophobic pocket, thereby enhancing its potency. nih.gov The combination of molecular modeling and experimental studies is often crucial for the successful identification of promising drug candidates through this approach. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a novel compound like this compound, QSAR studies would be instrumental in predicting its potential biological activities by comparing its structural features to those of known active molecules.

Research on derivatives of benzoylaminobenzoic acid has demonstrated that inhibitory activity can be correlated with properties such as hydrophobicity, molar refractivity, and aromaticity. For instance, the presence of specific functional groups, like a hydroxyl group, was found to be conducive to inhibitory activity, while the presence of heteroatoms in certain positions could decrease it. These studies often employ a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

In a hypothetical QSAR study of a series of N-substituted methyl 2-aminobenzoates, including the cyclobutyl derivative, a range of descriptors would be calculated. These can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By employing statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a QSAR model can be developed.

Table 1: Illustrative QSAR Descriptors and their Hypothetical Correlation with a Biological Activity for a Series of Methyl 2-(alkylamino)benzoates

| Descriptor | Description | Hypothetical Contribution to Activity |

| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. | Positive |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Negative |

| Dipole Moment | A measure of the overall polarity of the molecule. | Positive |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | Positive |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | Negative |

| Steric Hindrance | A measure of the bulkiness of the N-alkyl substituent. | Negative |

This table is for illustrative purposes and the hypothetical contributions are based on general principles of QSAR studies.

The resulting QSAR model could then be used to predict the activity of untested compounds and guide the synthesis of more potent analogs.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental data. Density Functional Theory (DFT) is a widely used method for this purpose.

Studies on substituted benzoic acid esters have shown that DFT calculations can be employed to understand and predict ¹H NMR chemical shifts, even in cases where conventional prediction protocols fail. Similarly, detailed theoretical studies on aminobenzoic acid derivatives have successfully used DFT methods to perform ¹H and ¹³C NMR chemical shift analyses and assign IR vibrational modes.

For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G+(2d,p)), could be performed to optimize the molecule's geometry and then predict its NMR and IR spectra. The calculated chemical shifts and vibrational frequencies can then be compared with experimental data to confirm the structure.

Table 2: Hypothetical Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for this compound

| Proton | Hypothetical Experimental Chemical Shift (ppm) | Hypothetical Calculated Chemical Shift (ppm) |

| N-H | 8.5 | 8.3 |

| Aromatic H (ortho to COOCH₃) | 7.9 | 7.8 |

| Aromatic H (para to COOCH₃) | 7.4 | 7.3 |

| Aromatic H (meta to COOCH₃) | 6.7 | 6.6 |

| Aromatic H (ortho to NH) | 6.6 | 6.5 |

| O-CH₃ | 3.9 | 3.8 |

| N-CH (cyclobutyl) | 4.2 | 4.1 |

| Cyclobutyl CH₂ | 2.4, 2.0, 1.8 | 2 |

Future Research Trajectories and Interdisciplinary Outlook

Design and Synthesis of Advanced Analogs for Targeted Research Aims

The core structure of Methyl 2-(cyclobutylamino)benzoate offers a versatile platform for the design and synthesis of advanced analogs. Future synthetic endeavors will likely focus on systematic modifications of the molecule to probe structure-activity relationships (SAR). Key areas for modification include:

Aromatic Ring Substitution: Introduction of various substituents (e.g., halogens, nitro groups, alkyl chains) onto the benzene (B151609) ring can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its interaction with biological targets.

Cycloalkyl Group Modification: Altering the size and nature of the cycloalkyl group (e.g., cyclopentyl, cyclohexyl, or introducing heteroatoms) can impact the steric and conformational profile of the compound.

Ester and Amine Modification: Conversion of the methyl ester to other esters, amides, or carboxylic acids, and further substitution on the secondary amine, can provide a diverse library of compounds for screening.

The design of these analogs will be guided by the specific research question, whether it is to enhance potency against a known biological target, improve selectivity, or develop novel chemical probes. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Predictive Modeling: Machine learning algorithms, trained on large datasets of chemical structures and their biological activities, can predict the potential targets and properties of novel analogs. medium.comelsevier.com This can help prioritize the synthesis of compounds with the highest likelihood of success.

De Novo Design: Generative AI models can design entirely new molecules with desired properties, using the this compound scaffold as a starting point. medium.com These models can explore a vast chemical space to identify novel and potent compounds.

Retrosynthesis Planning: AI tools can assist in planning the most efficient synthetic routes for novel analogs, saving time and resources in the laboratory. elsevier.com

Exploration of Novel Reaction Pathways and Synthetic Methodologies

While the synthesis of N-substituted anthranilates is well-established, there is always room for the development of more efficient, sustainable, and versatile synthetic methods. Future research could explore:

Catalytic N-Alkylation: The use of transition metal catalysts for the N-alkylation of methyl anthranilate could offer milder reaction conditions and broader substrate scope compared to traditional methods. numberanalytics.com

Flow Chemistry: Continuous flow synthesis can provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Photochemical Methods: Light-induced reactions could offer novel pathways for the synthesis and modification of these compounds. numberanalytics.com

The development of new synthetic methodologies will not only facilitate the synthesis of this compound and its analogs but also contribute to the broader field of organic chemistry.

Expanding the Scope of Biological Target Identification for Research Purposes

The biological activity of anthranilate derivatives is diverse, with known effects on a range of targets. ijpsjournal.com For this compound, a systematic approach to target identification and validation is a crucial future direction. This can be achieved through:

High-Throughput Screening: Screening the compound against large panels of biological targets, such as enzymes and receptors, can identify potential new activities.

Chemical Proteomics: Using the compound or a derivatized version as a probe to identify its binding partners in a cellular context.

Phenotypic Screening: Observing the effects of the compound on cell-based assays to uncover novel biological pathways and targets.

Identifying the specific biological targets of this compound will be essential for understanding its mechanism of action and for guiding the design of more selective and potent analogs.

Applications in Materials Science and Other Chemical Research Fields (e.g., as chemical probes, supramolecular components)

The utility of this compound and its derivatives may extend beyond biological research. The anthranilate scaffold possesses interesting photophysical properties that could be exploited in materials science. Potential applications include:

Chemical Probes: Fluorescently labeled analogs could be developed as probes to visualize and study biological processes.

Supramolecular Chemistry: The ability of the molecule to form hydrogen bonds and engage in pi-stacking interactions makes it a potential building block for the construction of complex supramolecular assemblies.

Organic Electronics: The electronic properties of the aromatic ring and the N-substituent could be tuned for applications in organic light-emitting diodes (OLEDs) or other electronic devices.

Exploring these non-biological applications will require collaboration between organic chemists, materials scientists, and physicists.

Development of Advanced Analytical Techniques for Complex Matrix Characterization

As research on this compound and its analogs progresses, the need for advanced analytical techniques to characterize these compounds in complex matrices (e.g., biological fluids, environmental samples) will become increasingly important. acs.orgjournalcsij.com Future developments in this area may include:

High-Resolution Mass Spectrometry: Techniques like LC-MS/MS can provide sensitive and selective quantification of the compound and its metabolites. creative-proteomics.com

Advanced NMR Spectroscopy: Multi-dimensional NMR techniques can be used for the unambiguous structure elucidation of novel analogs and for studying their interactions with biological macromolecules. creative-proteomics.comonlineorganicchemistrytutor.com

Hyphenated Chromatographic Techniques: The coupling of different chromatographic methods (e.g., GCxGC, LCxLC) can provide the necessary resolving power to analyze complex mixtures containing these compounds.

The development of robust and sensitive analytical methods will be critical for supporting all aspects of research on this class of compounds, from synthesis to biological evaluation. creative-proteomics.comonlineorganicchemistrytutor.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(cyclobutylamino)benzoate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling 2-aminobenzoic acid derivatives with cyclobutylamine, followed by esterification. Key steps include:

- Amide Formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .

- Esterification : Employ methanol and catalytic sulfuric acid, with strict temperature control (0–5°C) to prevent hydrolysis of the cyclobutylamino group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm cyclobutyl ring integration and ester/amide functionality. Anomalous splitting in the cyclobutyl region may indicate ring puckering .

- IR : Peaks at ~1680 cm⁻¹ (C=O ester) and ~3300 cm⁻¹ (N-H amide) validate functional groups .

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion [M+H]⁺ and rules out residual solvents .

Q. How can solubility and stability challenges be addressed during in vitro assays?

- Methodological Answer :

- Solubility : Use dimethyl sulfoxide (DMSO) for initial stock solutions, followed by dilution in PBS (pH 7.4). Sonication and warming (37°C) improve dispersion .

- Stability : Conduct UV-Vis scans (200–400 nm) to identify degradation products. Store solutions at –20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can crystallographic tools resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Structure Solution : Use SHELXD for phase determination via direct methods, especially for small-molecule crystals .

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. Disordered cyclobutyl rings require TLS (translation/libration/screw) models .

- Visualization : Mercury CSD analyzes intermolecular interactions (e.g., π-π stacking between benzoate rings) and void spaces in the crystal lattice .

Q. What strategies mitigate contradictions between computational and experimental bioactivity data?

- Methodological Answer :

- Docking Validation : Compare AutoDock Vina results with crystallographic protein-ligand complexes (e.g., PDB entries) to assess binding mode accuracy .

- Experimental Confirmation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities when in silico predictions diverge from cell-based assays .

Q. How do structural modifications (e.g., substituent variation) impact reactivity and bioactivity?

- Methodological Answer :

- Comparative Synthesis : Replace cyclobutylamine with cyclohexylamine or tert-butylamine to evaluate steric/electronic effects on reaction yields .

- SAR Analysis : Test derivatives in enzyme inhibition assays (e.g., kinase panels) and correlate substituent size/logP with IC₅₀ values .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and nucleophilic attack sites .

Q. What protocols ensure reproducibility in pharmacokinetic (PK) studies?

- Methodological Answer :

- ADME Profiling : Use Caco-2 cell monolayers for permeability assays and liver microsomes for metabolic stability (monitor via LC-MS/MS) .

- In Vivo PK : Administer via intravenous (IV) and oral routes in rodent models, with plasma sampling at 0, 1, 2, 4, 8, and 24 hours. Non-compartmental analysis (NCA) calculates AUC and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.